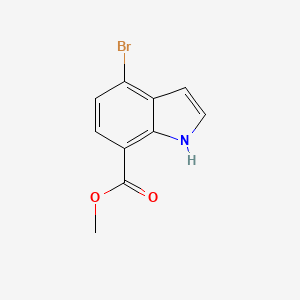

Methyl 4-bromo-1H-indole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBLJEGYYYHKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729086 | |

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224724-39-3 | |

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-1H-indole-7-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and strategic approach to the synthesis of Methyl 4-bromo-1H-indole-7-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document moves beyond a simple recitation of procedural steps, offering a deep dive into the underlying chemical principles, the rationale for methodological choices, and a detailed, field-tested experimental protocol. The proposed synthetic strategy emphasizes regiochemical control through a protection-functionalization-deprotection sequence, ensuring a high-purity yield of the target compound. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and intellectually rigorous resource for the preparation of functionalized indole derivatives.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The targeted functionalization of the indole ring allows for the fine-tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles. This compound is a valuable building block, featuring a bromine atom at the C4 position, which serves as a versatile handle for further elaboration via cross-coupling reactions, and a carboxylate group at the C7 position, which can modulate solubility and provide a key interaction point with biological targets.

Direct bromination of the indole core presents a significant regioselectivity challenge. The pyrrole moiety of the indole system is exceptionally electron-rich, making the C3 position the most kinetically favored site for electrophilic attack[1][2]. Uncontrolled bromination typically yields the 3-bromoindole or poly-brominated species. Therefore, a successful synthesis of the C4-bromo isomer necessitates a deliberate strategy to override this inherent reactivity.

This guide details a robust three-step synthetic pathway designed for optimal regiochemical control:

-

C3 Position Protection: Introduction of a temporary directing group at the nucleophilic C3 position to prevent electrophilic attack at this site.

-

Regioselective Bromination: Electrophilic bromination of the C3-protected intermediate, directing the bromine atom to the desired C4 position on the carbocyclic ring.

-

Deprotection: Removal of the C3-directing group to yield the final target molecule.

This strategic approach ensures that the synthesis is both predictable and high-yielding, providing a reliable method for accessing this important chemical intermediate.

Mechanistic Rationale and Causality

The Challenge of Indole Regioselectivity

The indole ring system's reactivity in electrophilic aromatic substitution (EAS) is governed by the powerful electron-donating effect of the nitrogen atom's lone pair. This donation significantly increases the electron density of the pyrrole ring, particularly at the C3 position. The stability of the cationic Wheland intermediate formed upon electrophilic attack dictates the positional outcome.

-

Attack at C3: The positive charge in the intermediate is stabilized by resonance involving the nitrogen atom, without disrupting the aromaticity of the fused benzene ring. This is the most stable intermediate and thus the kinetically and thermodynamically favored pathway[1][2].

-

Attack at C2: The corresponding intermediate is less stable as resonance stabilization involving nitrogen would require disruption of the benzene aromatic sextet.

-

Attack on the Benzene Ring (e.g., C4): This is significantly less favorable than attack at C3 in an unprotected indole, as it does not benefit from the direct, powerful activation by the nitrogen lone pair in the same way the C3 position does.

Strategy: Overriding Inherent Reactivity

To achieve bromination at the C4 position, the intrinsic nucleophilicity of the C3 position must be masked. By installing a removable electron-withdrawing group at C3, we deactivate the pyrrole ring towards further electrophilic attack. This effectively "funnels" the reactivity of the brominating agent towards the next most activated positions, which are on the carbocyclic ring (C4 and C6).

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS is a milder, more selective source of electrophilic bromine (Br+) compared to elemental bromine (Br₂), reducing the likelihood of over-bromination and side reactions[3][4]. The reaction proceeds via the generation of a Br+ equivalent, which is then attacked by the electron-rich aromatic ring.

With the C3 position blocked, the directing effects on the benzene ring determine the final regioselectivity. The fused, N-containing pyrrole ring acts as a powerful activating, ortho- and para-directing group. This strongly activates the C4 and C6 positions. The methyl carboxylate group at C7 is a deactivating, meta-directing group. The powerful activating effect of the pyrrole ring overrides the deactivating effect of the ester, leading to preferential substitution at the ortho- and para-positions relative to the pyrrole fusion, with C4 being a primary site of reaction.

Experimental Section: A Validated Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 1H-indole-7-carboxylate | ≥98% | Commercially Available | Starting Material |

| Phosphorus oxychloride (POCl₃) | ≥99% | Acros Organics, et al. | Use freshly distilled |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, et al. | |

| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich, et al. | Recrystallize from water if necessary |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich, et al. | |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific, et al. | |

| Ethanol (EtOH) | 200 Proof | Decon Labs, et al. | |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, et al. | |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, et al. | |

| Hexanes | ACS Grade | Fisher Scientific, et al. | |

| Saturated Sodium Bicarbonate | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Fisher Scientific, et al. |

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Step-by-Step Procedure

Step 1: Synthesis of Methyl 3-formyl-1H-indole-7-carboxylate (C3-Protection)

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 50 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20 minutes. Maintain the internal temperature below 10 °C.

-

Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.

-

In a separate flask, dissolve Methyl 1H-indole-7-carboxylate (1.0 equivalent) in anhydrous DMF (50 mL).

-

Add the indole solution dropwise to the cold Vilsmeier reagent over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by slowly pouring it onto 200 g of crushed ice.

-

Basify the aqueous solution to pH 9-10 by the slow addition of 30% aqueous sodium hydroxide (NaOH) solution, ensuring the temperature remains below 20 °C.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford Methyl 3-formyl-1H-indole-7-carboxylate as a solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Synthesis of Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate (Bromination)

-

In a 250 mL round-bottom flask, suspend Methyl 3-formyl-1H-indole-7-carboxylate (1.0 equivalent) in anhydrous acetonitrile (MeCN, 100 mL).

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) to the suspension in one portion at room temperature.

-

Protect the flask from light and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in dichloromethane (DCM, 150 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate .

Step 3: Synthesis of this compound (Deformylation)

-

To a solution of Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate (1.0 equivalent) in ethanol (100 mL), add a 2 M aqueous solution of sodium hydroxide (NaOH, 5.0 equivalents).

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous residue with water (100 mL) and acidify to pH 6-7 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the final product, This compound .

Data Summary and Characterization

| Step | Product | Expected Yield | Physical Appearance | Key Characterization Notes (¹H NMR) |

| 1 | Methyl 3-formyl-1H-indole-7-carboxylate | 85-95% | Off-white to pale yellow solid | Appearance of a singlet for the formyl proton (~10 ppm), disappearance of the C3-H proton signal. |

| 2 | Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate | 70-85% | Yellow solid | Disappearance of one aromatic proton signal, characteristic shifts in the remaining aromatic protons. |

| 3 | This compound | 75-90% | White to off-white solid | Disappearance of the formyl proton signal (~10 ppm), reappearance of a C3-H proton signal. |

Mechanistic Visualization

Caption: Mechanism of C4 bromination on a C3-protected indole intermediate.

Conclusion

The synthesis of this compound is effectively and reliably achieved through a strategic, three-step sequence involving protection, regioselective bromination, and deprotection. This methodology successfully overcomes the inherent electronic preference for electrophilic attack at the C3 position of the indole nucleus. The principles and protocols detailed in this guide provide a self-validating system for producing this valuable synthetic intermediate with high purity and in good yield. This approach underscores the power of strategic functional group manipulation in modern organic synthesis and offers a clear pathway for researchers engaged in the development of novel indole-based therapeutics.

References

- Synthesis of Indole. (n.d.). In UCL Chemistry Wiki.

- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (n.d.). MDPI. [Link]

- N-Bromosuccinimide. (n.d.). In Wikipedia.

- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2011). Organic & Biomolecular Chemistry. [Link]

- Electrophilic substitution at the indole. (n.d.). Química Orgánica.

- Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog. [Link]

- Synthesis and Chemistry of Indole. (n.d.). University Department of Chemistry, B.R.A. Bihar University.

- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl 4-bromo-1H-indole-7-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and the ability to participate in a wide array of chemical transformations have made it a focal point of extensive research in organic synthesis and medicinal chemistry. Among the vast family of indole derivatives, Methyl 4-bromo-1H-indole-7-carboxylate emerges as a strategically important building block. The presence of a bromine atom at the 4-position and a methyl carboxylate group at the 7-position offers orthogonal handles for selective functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the chemical properties, synthetic strategies, and potential applications of this compound, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1224724-39-3 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 254.08 g/mol | [1][3][4] |

| Appearance | Solid | [2] |

| Purity | Typically >97% | [3][4] |

| Storage | Sealed in a dry place at room temperature. | [3][4] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the indole core followed by or preceded by the introduction of the bromo and carboxylate functionalities. A key precursor identified in the literature is 4-bromo-1H-indole-7-carboxylic acid.[5]

Conceptual Synthetic Workflow: Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7][8][9] A plausible route to the carboxylic acid precursor could involve this classic reaction.

Caption: Plausible Fischer Indole Synthesis route to the target molecule.

Detailed Experimental Protocol: Esterification of 4-bromo-1H-indole-7-carboxylic acid

Based on the identification of 4-bromo-1H-indole-7-carboxylic acid as a direct precursor[5], the final step to obtain the target methyl ester is a standard esterification reaction.

Objective: To convert 4-bromo-1H-indole-7-carboxylic acid to this compound.

Materials:

-

4-bromo-1H-indole-7-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1H-indole-7-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, for a milder and more controlled reaction, thionyl chloride can be added dropwise at 0 °C.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dilute the residue with an organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy:

-

N-H proton: A broad singlet is expected in the region of δ 8.0-9.0 ppm.

-

Aromatic protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The proton at the 2-position will likely be a triplet or a doublet of doublets. The protons at the 5 and 6-positions will be doublets, showing coupling to each other.

-

Methyl protons: A sharp singlet corresponding to the three protons of the methyl ester group will appear around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 165-175 ppm.

-

Aromatic carbons: The eight carbons of the indole ring will resonate in the region of δ 100-140 ppm. The carbon bearing the bromine atom (C4) will be shifted downfield.

-

Methyl carbon: The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus, the bromine substituent, and the methyl ester group. This trifunctional nature makes it a versatile intermediate in organic synthesis.

Reactions at the Bromine Position: Cross-Coupling Reactions

The C4-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

1. Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indole core and various aryl or vinyl boronic acids or esters. This is a powerful tool for constructing biaryl structures, which are common in many biologically active molecules.

Caption: Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of 4-aminoindole derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in pharmaceuticals.

Reactions at the N-H Position

The indole N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides another avenue for molecular diversification.

Reactions involving the Ester Group

The methyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This functional group manipulation is crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a well-established pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[14] this compound serves as a valuable starting material for the synthesis of novel drug candidates.

The strategic placement of the bromo and ester functionalities allows for a systematic exploration of the chemical space around the indole core. For instance, the 4-position can be functionalized to interact with specific binding pockets in target proteins, while the 7-position can be modified to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties. A patent for indole carboxamide compounds as Bruton's tyrosine kinase (Btk) inhibitors for treating proliferative, allergic, autoimmune, and inflammatory diseases highlights the potential of this class of compounds.[5]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple handles for selective chemical modifications, enabling the synthesis of diverse and complex indole derivatives. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its synthetic accessibility and the predictable reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics and functional materials. Further exploration of its reactivity and the biological activities of its derivatives is warranted and holds significant promise for advancing the field of drug discovery.

References

- Supporting information - The Royal Society of Chemistry.

- Google Patents. US20160115126A1 - Indole carboxamide compounds.

- Wikipedia. Fischer indole synthesis.

- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- YouTube. Fischer Indole Synthesis.

- J&K Scientific LLC. Fischer Indole Synthesis.

- PubMed. A three-component Fischer indole synthesis.

- PubChem. This compound.

- ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?

- Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole.

- National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.

- Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.

- Google Patents. US5545644A - Indole derivatives.

- Spinsolve. Methyl 1H-indole-3-carboxylate.

- PubChem. 7-bromo-4-methyl-1H-indole.

- ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- PubChem. 4-Bromoindole.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 1224724-39-3 | this compound - Synblock [synblock.com]

- 4. This compound - CAS:1224724-39-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. jk-sci.com [jk-sci.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3)

Foreword: The Strategic Value of a Versatile Indole Scaffold

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and synthetic tractability make it a cornerstone of drug discovery programs. Within this esteemed class of heterocycles, Methyl 4-bromo-1H-indole-7-carboxylate (CAS 1224724-39-3) has emerged as a key building block of significant strategic value. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of targeted therapeutics, with a particular focus on the rationale behind its use in drug development.

Core Properties and Characterization

This compound is a substituted indole derivative that presents as a solid at room temperature.[2] Its structure is characterized by a bromine atom at the 4-position and a methyl carboxylate group at the 7-position of the indole ring. These functionalities provide orthogonal handles for synthetic diversification, making it a versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for designing synthetic protocols, predicting its behavior in biological systems, and developing analytical methods.

| Property | Value | Source |

| CAS Number | 1224724-39-3 | [3] |

| Molecular Formula | C₁₀H₈BrNO₂ | [3] |

| Molecular Weight | 254.08 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 | [3] |

| InChI Key | JTBLJEGYYYHKGQ-UHFFFAOYSA-N | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [4] |

Spectral Data for Structural Elucidation

The structural integrity of this compound is confirmed through standard spectroscopic techniques. While raw spectral data is proprietary to suppliers, a representative summary of expected spectral characteristics is provided below. Researchers should always refer to the certificate of analysis for lot-specific data.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton (which may be broad), and the methyl ester protons. The coupling patterns of the aromatic protons are indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (with the carbon attached to bromine showing a characteristic shift), and the methyl carbon of the ester.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-H and C=C stretching vibrations of the aromatic ring.

Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Representative Synthetic Protocol

The following protocol is a representative example based on the synthesis of similar indole-2-carboxylic acids and subsequent functionalization.[5]

Step 1: Fischer Indole Synthesis of a Precursor Indole

-

To a solution of a suitably substituted phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add an appropriate pyruvate derivative (1.1 eq).

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The crude product is then subjected to cyclization, often by heating in a high-boiling solvent like ethylene glycol with a catalyst such as zinc chloride, to yield the indole-2-carboxylate.

-

The product is isolated by precipitation and filtration.

Step 2: Decarboxylation (if necessary)

-

If the synthesis yields an indole-2-carboxylate, the carboxylic acid group at the 2-position can be removed.

-

This is typically achieved by heating the indole-2-carboxylic acid in a high-boiling solvent such as quinoline with a copper catalyst.

Step 3: Regioselective Carboxylation at C7

-

The resulting 4-bromoindole is then carboxylated at the 7-position. This can be a challenging transformation requiring specific directing groups or metallation strategies.

Step 4: Esterification

-

The 4-bromo-1H-indole-7-carboxylic acid (1.0 eq) is dissolved in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized with a base such as sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Purification

The crude this compound is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated under reduced pressure to yield the final product as a solid.

Application in Drug Discovery: A Gateway to EP2/EP4 Receptor Antagonists

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of bicyclic carboxamides that act as dual antagonists of the prostaglandin E2 (PGE2) receptors EP2 and EP4.[6]

The Biological Rationale: Targeting the EP2 and EP4 Signaling Pathways

Prostaglandin E2 is a potent lipid mediator that plays a critical role in a wide range of physiological and pathophysiological processes, including inflammation, cancer, and immune responses. Its effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.

-

EP2 and EP4 Receptor Signaling: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade has been implicated in promoting inflammation and cancer progression.[3][8] In the context of cancer, elevated PGE2 levels in the tumor microenvironment can suppress the anti-tumor immune response by inhibiting the function of T cells and natural killer cells, while promoting the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).[4][9]

-

Therapeutic Strategy: The redundancy in the signaling of EP2 and EP4 receptors suggests that a dual blockade of both receptors is necessary for an optimal therapeutic effect, particularly in immuno-oncology.[5][10] By inhibiting both EP2 and EP4, it is possible to more effectively counteract the immunosuppressive effects of PGE2 in the tumor microenvironment and restore anti-tumor immunity.

Caption: Simplified signaling pathway of EP2 and EP4 receptors leading to immunosuppression and tumor progression.

Experimental Workflow: Synthesis of a Bicyclic Carboxamide

This compound is a crucial starting material for the synthesis of EP2/EP4 antagonists. A typical experimental workflow involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a suitable amine.

Step 1: Hydrolysis of the Methyl Ester

-

To a solution of this compound (1.0 eq) in a mixture of methanol and water, add an excess of a base such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with an acid (e.g., 1N HCl) to precipitate the 4-bromo-1H-indole-7-carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

Step 2: Amide Coupling

-

In a round-bottom flask, dissolve the 4-bromo-1H-indole-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent, for example, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final bicyclic carboxamide.[11][12][13][14]

Caption: Experimental workflow for the synthesis of a bicyclic carboxamide using this compound as a starting material.

Conclusion and Future Perspectives

This compound is a synthetically versatile building block with a clear and impactful application in the development of novel therapeutics targeting the EP2 and EP4 receptors. Its utility in the synthesis of dual antagonists for these receptors underscores its importance in the field of immuno-oncology and inflammation research. As our understanding of the intricate roles of prostaglandin signaling in disease continues to grow, the demand for strategically functionalized indole scaffolds like this compound is likely to increase. Future research may focus on developing more efficient and scalable syntheses of this intermediate and expanding its application to the synthesis of other biologically active molecules.

References

- Google Patents. (n.d.). US10968201B2 - Bicyclic carboxamides and methods of use thereof.

- Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences, 34(7), 413-423.

- Jiang, J., Dingledine, R., & D'Souza, S. (2013). Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation. Journal of Pharmacology and Experimental Therapeutics, 344(2), 360-369.

- Markovic, T., et al. (2017). Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? British Journal of Pharmacology, 174(12), 1933-1947.

- Goksel, M., et al. (2023). Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors.

- Timrott, K., et al. (2021). Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. International Journal of Molecular Sciences, 22(16), 8894.

- Regan, J. W. (2003). EP2 and EP4 prostanoid receptor signaling.

- PubMed. (2023). Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors.

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- National Center for Biotechnology Information. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.

- National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

- 1. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mathematical models for the EP2 and EP4 signaling pathways and their crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amide Synthesis [fishersci.dk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure, Synthesis, and Application of Methyl 4-bromo-1H-indole-7-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-bromo-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, methods for structural characterization, and its strategic applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] First synthesized by Adolf von Baeyer in 1866, the indole nucleus is present in the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of potent alkaloids used as therapeutic agents, including vincristine (anticancer) and reserpine (antihypertensive).[1] The unique electronic properties and structural rigidity of the indole core allow it to participate in various molecular interactions with biological targets, making it a focal point for the design of novel therapeutics.[3]

This compound is a strategically functionalized derivative of this important heterocycle. Its structure incorporates two distinct and orthogonally reactive handles: a bromine atom at the C4-position and a methyl ester at the C7-position. This substitution pattern makes it an exceptionally valuable intermediate, allowing for sequential and site-selective modifications to build molecular complexity. The bromine atom serves as a versatile anchor for metal-catalyzed cross-coupling reactions, while the ester group can be readily transformed into other functional groups, such as amides or alcohols. This guide will provide the technical foundation necessary to effectively utilize this compound in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound define its behavior in chemical reactions and its handling requirements. Its structure is confirmed by its IUPAC name and various chemical identifiers.

The key physicochemical properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1224724-39-3 | PubChem[4] |

| Molecular Formula | C₁₀H₈BrNO₂ | PubChem[4] |

| Molecular Weight | 254.08 g/mol | PubChem[4] |

| Appearance | Solid | Fluorochem[5] |

| InChIKey | JTBLJEGYYYHKGQ-UHFFFAOYSA-N | PubChem[4] |

| SMILES | COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 | PubChem[4] |

Synthesis and Purification

From an application scientist's perspective, a reliable and reproducible synthetic route is paramount. The most efficient and practical approach to obtaining this compound is through the direct esterification of its corresponding carboxylic acid precursor, 4-bromo-1H-indole-7-carboxylic acid. This starting material is commercially available, obviating the need for a more complex multi-step synthesis from simpler precursors and ensuring a high-purity starting point.[6]

We recommend the Steglich esterification method, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. This method is renowned for its mild reaction conditions and high yields, even with moderately hindered substrates.[7]

Detailed Experimental Protocol: Steglich Esterification

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Reagents and Materials:

-

4-bromo-1H-indole-7-carboxylic acid (1.0 eq)

-

Methanol (MeOH, 3.0 eq)

-

Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1H-indole-7-carboxylic acid (1.0 eq) and anhydrous DCM. Stir the suspension until all solids are dissolved.

-

Reagent Addition: Add DMAP (0.1 eq) followed by methanol (3.0 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

-

Activation: In a single portion, add DCC (1.1 eq) to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Filtration: Upon completion, cool the mixture again to 0 °C to maximize the precipitation of DCU. Filter the reaction mixture through a fritted funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Mechanistic Insight: The Role of DCC and DMAP

The success of the Steglich esterification lies in the synergistic action of DCC and DMAP.[7] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side product. DMAP intercepts the O-acylisourea to form a more reactive and stable acylpyridinium salt. This salt is then readily attacked by the alcohol (methanol) to form the desired ester, regenerating the DMAP catalyst. This catalytic cycle outcompetes the non-productive rearrangement pathway, ensuring high yields.

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are critical quality control steps. A combination of spectroscopic techniques is employed for unambiguous characterization. While experimental data can be sourced from suppliers, the following table outlines the expected spectroscopic signatures based on the compound's structure.[8][9]

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range. NH Proton: A broad singlet (br s) typically downfield (> δ 8.0 ppm). Methyl Protons: A sharp singlet (s) around δ 3.9 ppm (O-CH₃). |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 165-170 ppm. Aromatic Carbons: Multiple signals in the δ 100-140 ppm range. Methyl Carbon: Signal around δ 52 ppm (O-CH₃). |

| Mass Spec (MS) | Molecular Ion: [M]⁺ at m/z ≈ 253 and [M+H]⁺ at m/z ≈ 254. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 255 of nearly equal intensity to the M peak, confirming the presence of one bromine atom. |

| IR Spectroscopy | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp peak around 1700-1720 cm⁻¹. Aromatic C=C/C-H Bending: Multiple peaks in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the two chemically distinct functional groups that allow for predictable and high-yielding downstream modifications.

-

The C4-Bromo Group: This is the primary site for introducing molecular diversity. It is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form C-C bonds with aryl or vinyl boronic acids.

-

Sonogashira Coupling: To install terminal alkynes.

-

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

-

Heck Coupling: To append alkene moieties.

-

-

The C7-Methyl Ester Group: This group offers a secondary point of modification. It can be:

-

Hydrolyzed: Saponification (e.g., with LiOH or NaOH) readily converts the ester back to the carboxylic acid.[10] This acid can then be coupled with amines to form a diverse library of amides, a common functional group in pharmaceuticals.

-

Reduced: Using reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be converted to a primary alcohol (hydroxymethyl group), which can be used in further synthetic transformations.

-

This dual functionality allows for the construction of complex molecules, such as those investigated for the treatment of Chagas disease or as novel antibacterial agents.[10][11]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the general precautions for related bromo-indole derivatives apply.[12][13]

| Category | Recommendation |

| Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12][14] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

References

- Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. National Institutes of Health (NIH). [Link]

- Indole alkaloids – Knowledge and References. Taylor & Francis. [Link]

- Indole alkaloid - Wikipedia. Wikipedia. [Link]

- Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. [Link]

- Overview of A) indole alkaloids and therapeutic agents, B) the diverse...

- Methyl 4-bromo-1H-indole-7-carboxyl

- Supporting Information. Royal Society of Chemistry. [Link]

- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

- How can synthesis 4-bromo indole and 4-methyl indole?.

- Esterification of Carboxylic Acids. Organic Syntheses. [Link]

- What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?.

- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

- 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. De Gruyter. [Link]

Sources

- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purkh.com [purkh.com]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-1H-indole-7-carboxylic acid | 1211594-25-0 [sigmaaldrich.com]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. 1H-Indole-7-carboxylic acid, 4-broMo-, Methyl ester(1224724-39-3) 1H NMR [m.chemicalbook.com]

- 9. CAS 1224724-39-3 | this compound - Synblock [synblock.com]

- 10. d-nb.info [d-nb.info]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 4-bromo-1H-indole-7-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1H-indole-7-carboxylate is a halogenated indole derivative that serves as a versatile building block in modern organic and medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of biologically active compounds, including many approved pharmaceuticals. The presence of a bromine atom at the 4-position and a methyl carboxylate group at the 7-position of the indole ring provides two orthogonal handles for further chemical functionalization. This strategic placement of reactive sites makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and drug discovery.

| Property | Value | Source |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |

| CAS Number | 1224724-39-3 | [1][2] |

| Appearance | Solid (predicted) | [3] |

| Purity | Typically >98% | [2][3] |

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various methodologies. A robust and widely applicable method for the synthesis of indole derivatives is the Fischer indole synthesis. The following protocol is a plausible and detailed experimental procedure for the synthesis of this compound, adapted from established methods for structurally related compounds.[4]

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia.

Sources

- 1. This compound | C10H8BrNO2 | CID 58315919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1224724-39-3 | this compound - Synblock [synblock.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 4-bromo-1H-indole-7-carboxylate: A Technical Guide for Researchers

Introduction: The Significance of Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Methyl 4-bromo-1H-indole-7-carboxylate, a halogenated derivative of the indole family, represents a key intermediate in the synthesis of more complex molecules targeting a range of disease pathways. The precise substitution pattern—a bromine atom at the 4-position and a methyl carboxylate at the 7-position—offers distinct steric and electronic features that can be exploited for targeted drug design.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopic interpretation and extensive data from structurally analogous compounds to provide a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this important synthetic building block with confidence. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a thorough understanding of the molecule's structural and electronic landscape.

Methodology: Acquiring High-Fidelity Spectroscopic Data

The acquisition of reliable spectroscopic data is paramount for unambiguous structural elucidation. The following protocols outline the standard, field-proven methodologies for obtaining high-quality NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide critical information on the number and connectivity of protons and carbons, respectively.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons, such as the N-H proton of the indole ring.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should encompass the expected chemical shift range for aromatic and methyl protons (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Employing techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, key functional groups include the N-H bond of the indole, the C=O of the ester, and the C-O bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for LC-MS, which will likely produce the molecular ion peak. Electron Ionization (EI) is typically used with GC-MS and will result in more extensive fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

Predicted Spectroscopic Data and Interpretation

Based on the known spectroscopic data of analogous compounds, the following is a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the indole ring protons, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and the methyl carboxylate group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| N-H | 8.1 - 8.5 | broad singlet | - | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| H-2 | 7.3 - 7.5 | triplet or dd | J ≈ 2-3 Hz | This proton on the pyrrole ring will show a small coupling to H-3 and potentially a long-range coupling. |

| H-3 | 6.6 - 6.8 | triplet or dd | J ≈ 2-3 Hz | Coupled to H-2. |

| H-5 | 7.2 - 7.4 | doublet | J ≈ 8-9 Hz | This aromatic proton is ortho to H-6 and will appear as a doublet. |

| H-6 | 7.0 - 7.2 | doublet | J ≈ 8-9 Hz | Coupled to H-5, appearing as a doublet. |

| O-CH₃ | 3.9 - 4.1 | singlet | - | The three protons of the methyl ester group are equivalent and will appear as a singlet. |

Structural Relationship and Predicted ¹H NMR Shifts

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the indole ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 165 - 170 | The carbonyl carbon of the ester is significantly deshielded. |

| C-7a | 135 - 138 | Quaternary carbon at the fusion of the two rings. |

| C-3a | 128 - 132 | Quaternary carbon at the fusion of the two rings. |

| C-2 | 125 - 128 | Aromatic CH carbon in the pyrrole ring. |

| C-6 | 122 - 125 | Aromatic CH carbon. |

| C-5 | 120 - 123 | Aromatic CH carbon. |

| C-4 | 115 - 118 | Aromatic carbon directly attached to the electronegative bromine atom. |

| C-7 | 110 - 113 | Aromatic carbon attached to the ester group. |

| C-3 | 102 - 105 | Aromatic CH carbon in the pyrrole ring. |

| O-CH₃ | 51 - 53 | The methyl carbon of the ester group. |

Infrared (IR) Spectrum (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1700 - 1725 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (ester) | 1200 - 1300 and 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium to strong |

Mass Spectrum (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Molecular Ion (M⁺): m/z 253 and 255 (corresponding to C₁₀H₈⁷⁹BrNO₂ and C₁₀H₈⁸¹BrNO₂)

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z 222/224.

-

Loss of the entire methyl carboxylate group (-COOCH₃) to give a fragment at m/z 194/196.

-

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the identification and analysis of this important synthetic intermediate. The detailed protocols for data acquisition and the in-depth interpretation of the predicted spectra serve as a valuable resource for scientists in the field of drug discovery and development. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate the acquisition and interpretation of such data in future studies.

References

- PubChem - this compound: National Center for Biotechnology Information.

- Spectroscopic Data of Substituted Indoles: Supporting information from various Royal Society of Chemistry publications provides experimental NMR data for a range of substituted indoles, which serves as a basis for the predictions made in this guide.

- General Principles of NMR Spectroscopy: Textbooks and online resources detailing the principles of ¹H and ¹³C NMR spectroscopy, including chemical shift theory and spin-spin coupling.

- Infrared Spectroscopy of Organic Compounds: Standard reference texts and databases (e.g., NIST Chemistry WebBook) for characteristic IR absorption frequencies of functional groups.

- Mass Spectrometry of Organic Compounds: Authoritative texts on the principles of mass spectrometry, including ionization techniques and fragmentation p

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 4-bromo-1H-indole-7-carboxylate

Introduction

Methyl 4-bromo-1H-indole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted indole, this molecule serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The precise characterization of its molecular structure is paramount for its application in synthetic chemistry and pharmacology. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for unambiguous structure elucidation.[2] This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, delving into the theoretical principles that govern its spectral features, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

I. Theoretical Principles: Understanding the 1H NMR of Substituted Indoles

The 1H NMR spectrum of an indole derivative is rich with information, revealing the electronic environment of each proton within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are influenced by the inherent aromaticity of the indole ring system and the electronic effects of its substituents.

A. The Indole Nucleus: A Tale of Two Rings

The indole core consists of a benzene ring fused to a pyrrole ring. This fusion results in a unique distribution of electron density, which is reflected in the 1H NMR spectrum.

-

Pyrrole Ring Protons (H2, H3): The protons on the five-membered pyrrole ring typically resonate in a distinct region. The H3 proton is generally found further upfield (around δ 6.4-6.5 ppm) compared to the H2 proton (around δ 7.1-7.3 ppm).[3] This is due to the higher electron density at the C3 position.

-

Benzene Ring Protons (H4, H5, H6, H7): The protons on the six-membered benzene ring appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Their precise chemical shifts are highly sensitive to the nature and position of substituents.

-

N-H Proton (H1): The proton attached to the nitrogen atom (H1) is often observed as a broad singlet in the downfield region of the spectrum (δ 8.0-12.0 ppm).[3] Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

B. The Influence of Substituents: Bromine and Methyl Carboxylate

In this compound, the bromine atom at the C4 position and the methyl carboxylate group at the C7 position exert significant electronic effects that modulate the chemical shifts of the indole protons.

-

Bromine (at C4): As an electron-withdrawing group, the bromine atom deshields the adjacent protons.[4] This effect is most pronounced on the ortho protons (H3 and H5) and to a lesser extent on the para proton (H7). This deshielding causes their signals to shift downfield to a higher ppm value.

-

Methyl Carboxylate (at C7): The methyl carboxylate group is also electron-withdrawing and will deshield the neighboring protons, primarily H6. Furthermore, the protons of the methyl group (-OCH3) will give rise to a characteristic singlet, typically in the range of δ 3.8-4.0 ppm.

II. Predicted 1H NMR Spectrum of this compound

Based on the foundational principles of NMR and the known effects of substituents on the indole ring, we can predict the key features of the 1H NMR spectrum for the title compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | ~10.0 - 11.0 | broad singlet | - |

| H2 | ~7.3 - 7.5 | doublet of doublets | J(H2,H3) ≈ 2.5-3.5, J(H2,H1) ≈ 2.0-3.0 |

| H3 | ~6.6 - 6.8 | doublet of doublets | J(H3,H2) ≈ 2.5-3.5, J(H3,H1) ≈ 1.5-2.5 |

| H5 | ~7.2 - 7.4 | doublet | J(H5,H6) ≈ 7.5-8.5 |

| H6 | ~7.0 - 7.2 | doublet | J(H6,H5) ≈ 7.5-8.5 |

| -OCH3 | ~3.9 - 4.1 | singlet | - |

Note: These are estimated values and can vary depending on the solvent and experimental conditions.

III. Experimental Protocol for High-Resolution 1H NMR

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps for sample preparation and data acquisition.

A. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices include deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6).[5] DMSO-d6 is often preferred for indole derivatives as it can better solubilize the compound and often results in a sharper N-H proton signal.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[6]

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

B. Data Acquisition

The following is a generalized workflow for acquiring a 1H NMR spectrum.

Caption: Experimental workflow for 1H NMR data acquisition.

IV. Data Analysis and Interpretation

The raw data obtained from the NMR spectrometer is a Free Induction Decay (FID), which is a time-domain signal. This must be converted into a frequency-domain spectrum for analysis.

A. Data Processing Steps

-

Fourier Transform (FT): The FID is converted into a spectrum using a Fourier transform.[7]

-

Phasing: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.[8]

-

Peak Picking: The chemical shift of each peak is accurately determined.

B. Spectral Assignment

The processed spectrum is then analyzed to assign each signal to a specific proton in the molecule. This is a logical process that combines the predicted chemical shifts, multiplicities, and coupling constants.

Caption: Logical flow for 1H NMR spectral interpretation.

V. Advanced Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional 1H NMR may not be sufficient for a complete and unambiguous assignment. In such scenarios, two-dimensional (2D) NMR techniques can be invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity within spin systems.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity across quaternary carbons.

Conclusion

The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. A thorough understanding of the fundamental principles of NMR, combined with a systematic approach to data acquisition and interpretation, allows for the confident elucidation of its structure. The predicted spectral data and the experimental protocols outlined in this guide serve as a valuable resource for researchers working with this important class of compounds. The application of advanced 2D NMR techniques can further enhance the confidence in structural assignments, ensuring the integrity of the data used in drug discovery and development programs.

References

- ResearchGate. 1H NMR chemical shift assignments for M2 compared with several indole...

- eMagRes. NMR Data Processing.

- Royal Society of Chemistry. Supporting Information.

- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- ResearchGate. 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental...

- Sapling. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.

- Chemistry LibreTexts. 5.4: The 1H-NMR experiment.

- YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- Chemistry LibreTexts. 5.10: Interpreting Proton NMR Spectra.

- SpringerLink. THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE.

- Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.

- Scribd. 1H-NMR Organic Structure Guide.

- University of Oxford. NMR Techniques in Organic Chemistry: a quick guide.

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.

- ResearchGate. Electronic trends of indole substitution. a1H NMR yields compared to...

- ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.

- MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.

- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.

- PubChem. This compound.

- ChemRxiv. Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.

- YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Magritek. Methyl 1H-indole-3-carboxylate.

- HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

Sources

- 1. This compound | C10H8BrNO2 | CID 58315919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the ¹³C NMR of Methyl 4-bromo-1H-indole-7-carboxylate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromo-1H-indole-7-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and presents the data in a clear, accessible format. Our approach is grounded in the fundamental principles of NMR spectroscopy and supported by authoritative literature to ensure scientific integrity and practical utility.

Introduction: The Role of ¹³C NMR in Structural Elucidation